molecular formula C20H19N3O2 B6541456 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 1058226-21-3

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B6541456
CAS No.: 1058226-21-3
M. Wt: 333.4 g/mol
InChI Key: HKHLBWSQZHGGDO-UHFFFAOYSA-N
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Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide is a pyrimidinone-based acetamide derivative. Its structure comprises:

  • Pyrimidinone core: A six-membered heterocyclic ring with a ketone group at position 6 and a phenyl substituent at position 4.
  • Acetamide linkage: The acetyl group is bonded to the nitrogen at position 1 of the pyrimidinone ring.
  • N-substituent: The acetamide nitrogen is attached to a 2-phenylethyl group (C₆H₅-CH₂-CH₂-).

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(21-12-11-16-7-3-1-4-8-16)14-23-15-22-18(13-20(23)25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHLBWSQZHGGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 1058226-56-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticonvulsant and analgesic agent. The following sections detail the findings from recent research.

Research indicates that compounds similar to this compound exhibit a multimodal mechanism of action. These include:

  • TRPV1 Antagonism : The compound has shown potential in inhibiting the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways .
  • Calcium and Sodium Current Inhibition : In vitro studies have demonstrated that it can inhibit calcium currents and fast sodium currents, contributing to its anticonvulsant properties .

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of a series of dihydropyrimidine derivatives, including our compound of interest. The results showed:

  • Increased PTZ Seizure Threshold : The compound significantly raised the pentylenetetrazole (PTZ) seizure threshold in animal models without affecting grip strength or body temperature .

Study 2: ADME-Tox Properties

Another research effort assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of related compounds:

  • High Metabolic Stability : The derivatives exhibited favorable metabolic profiles with minimal neurotoxicity and weak inhibition on cytochrome P450 enzymes, suggesting a low likelihood of drug-drug interactions .

Comparative Table of Related Compounds

Compound NameCAS NumberMolecular WeightTRPV1 AntagonismAnticonvulsant Activity
Compound A1058226-56-4342.42 g/molYesYes
Compound B1105193-70-1178.00 g/molYesModerate
Compound C210417-30-4308.34 g/molNoNo

Comparison with Similar Compounds

Pyrimidinone Core Substitutions

The pyrimidinone ring’s substitution pattern significantly influences electronic properties and binding interactions.

Compound Name Position 4 Substituent Position 6 Group Core Modification Reference
Target Compound Phenyl Oxo 1,6-dihydropyrimidin-1-yl -
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Methyl Oxo 1,6-dihydropyrimidin-2-yl (thio-linked)
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Methyl, Propenyl Oxo 1,6-dihydropyrimidin-2-yl (thio-linked)

Key Observations :

  • The target compound’s phenyl group at position 4 introduces steric bulk and aromatic π-π interactions, distinguishing it from methyl-substituted analogs (e.g., ).
  • Propenyl substitution at position 5 () may enhance hydrophobicity or alter conformational flexibility compared to the unsubstituted phenyl group in the target compound.

Acetamide Linkage and N-Substituents

The acetamide’s linkage position and N-substituent critically affect solubility, bioavailability, and target binding.

Compound Name Linkage Position N-Substituent Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Position 1 2-Phenylethyl ~333.23 (calculated) Not reported -
N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide Position 1 5-Chloro-2-hydroxyphenyl 355.78 Not reported
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide Position 2 (thio) 4-Trifluoromethylphenyl Not reported Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Position 2 (thio) 2,3-Dichlorophenyl 344.21 230–232

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) on the N-substituent () enhance polarity and may influence receptor affinity.

Solubility and Stability

  • Hydrophobic substituents (e.g., phenyl, propenyl) may reduce aqueous solubility but enhance lipid bilayer penetration.
  • Hydrogen-bonding groups (e.g., -OH in ) improve solubility but may reduce metabolic stability.

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